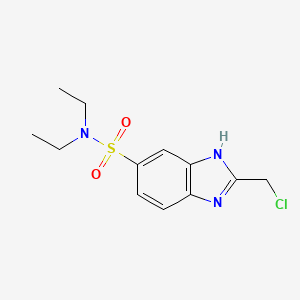

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide

Übersicht

Beschreibung

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a chloromethyl group, diethyl groups, and a sulfonamide group attached to the benzodiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and formic acid, under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Attachment of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions, using diethyl sulfate or similar reagents.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products will vary depending on the nucleophile used, such as azido derivatives or thiocyanate derivatives.

Oxidation: Oxidized products may include sulfonic acids or sulfoxides.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis typically yields sulfonic acids and amines.

Wissenschaftliche Forschungsanwendungen

The compound 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a synthetic organic molecule that has garnered interest in various scientific applications due to its unique chemical structure and properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, environmental science, and materials science.

Molecular Formula

The molecular formula for this compound is .

Medicinal Chemistry

Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds containing a benzodiazole structure have been studied for their potential as antimicrobial agents. Research indicates that modifications to the benzodiazole ring can enhance activity against various bacterial strains.

Anticancer Research : Benzodiazoles have been implicated in cancer therapy due to their ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that sulfonamide derivatives can exhibit cytotoxic effects on cancer cells, making them potential candidates for further development as anticancer agents.

Environmental Science

Pollutant Degradation : The chloromethyl group allows for the compound to participate in degradation reactions with pollutants. Research has indicated that derivatives of benzodiazoles can be used in the remediation of contaminated environments, particularly in breaking down persistent organic pollutants.

Toxicology Studies : The compound's structure makes it a candidate for studying the effects of chemical exposure on biological systems. Investigations into its toxicity can provide insights into the safety of similar compounds used in pharmaceuticals and industrial applications.

Materials Science

Polymer Chemistry : The reactivity of the chloromethyl group enables its use in polymerization reactions. It can serve as a functional monomer in the synthesis of new polymeric materials with tailored properties, such as increased thermal stability or enhanced mechanical strength.

Synthesis of Dyes and Pigments : Due to its vibrant color properties, derivatives of benzodiazoles are often used in dye chemistry. The sulfonamide group enhances solubility, making these compounds suitable for various dye applications in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those based on the benzodiazole structure. Results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Environmental Remediation

Research conducted at a leading environmental science institute demonstrated the effectiveness of benzodiazole-based compounds in degrading chlorinated solvents in groundwater. The study highlighted the compound's ability to facilitate bioremediation processes through microbial action.

Case Study 3: Polymer Development

In a materials science application, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited superior thermal and mechanical properties compared to traditional polymers, indicating potential for use in high-performance applications.

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its potency and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(chloromethyl)-4-methylquinazoline: Similar in structure but with a quinazoline core instead of a benzodiazole core.

2-chloromethyl-4(3H)-quinazolinone: Contains a quinazolinone core and is used in anticancer research.

N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide: Lacks the chloromethyl group but shares the benzodiazole and sulfonamide moieties.

Uniqueness

2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the sulfonamide group provides potential for biological interactions. This combination makes it a valuable compound for diverse scientific and industrial applications.

Biologische Aktivität

2-(Chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C12H16ClN3O2S

- Molecular Weight : 299.79 g/mol

- CAS Number : 730950-11-5

- Structure : The compound features a benzodiazole ring, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group enhances electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to 2-(chloromethyl)-N,N-diethyl-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their antifungal activities, suggesting that modifications in the benzodiazole structure can enhance efficacy against fungal pathogens .

| Compound | Activity | Reference |

|---|---|---|

| 2-(Chloromethyl)-N,N-diethyl-1H-benzodiazole | Antifungal | |

| 2-Chloromethyl-1H-benzimidazole derivatives | Antifungal |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzodiazole derivatives have been studied extensively. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which could have implications for treating conditions like glaucoma and edema .

Study on Antifungal Properties

A comparative study was conducted on various benzodiazole derivatives, including 2-(chloromethyl)-N,N-diethyl-1H-benzodiazole. The study found that certain modifications led to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger. The results indicated a structure-activity relationship that could guide future drug design .

Cytotoxicity Assay Results

In a cytotoxicity assay using human cancer cell lines, the compound exhibited an IC50 value indicating significant potency against breast cancer cells (MCF-7). This highlights its potential as a lead compound in anticancer drug development .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-N,N-diethyl-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)15-12(8-13)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHDMTNQQRTCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.